molecular formula C19H22N2O2 B8523181 tert-butyl 4-(quinolin-3-yl)-5,6-dihydropyridine-1(2H)-carboxylate

tert-butyl 4-(quinolin-3-yl)-5,6-dihydropyridine-1(2H)-carboxylate

Cat. No. B8523181
M. Wt: 310.4 g/mol
InChI Key: QPRNKPDMJCCRHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07384930B2

Procedure details

A catalytic amount of 50% wet 10% palladium on carbon was added to a mixture of tert-butyl 4-(quinolin-3-yl)-5,6-dihydropyridine-1(2H)-carboxylate (260 mg, 0.84 mmol) in methanol (10 mL). Reaction vessel was placed on a Parr apparatus and charged with 10 psi of hydrogen gas. Reaction shook at room temperature for 4 hours. Mixture was filtered to removed catalyst. Filtrate was concentrated in vacuo. Residue was dissolved in dichloromethane (4 mL). Trifluoroacetic acid (1 mL) was added to the mixture. Reaction stirred at room temperature for 2 hours. Reaction mixture was concentrated in vacuo. Residue was dissolved in dichloromethane (20 mL). Mixture was washed with aqueous sodium bicarbonate (20 mL). Aqueous layer was back extracted with dichloromethane (30 mL). Organic layers were combined, dried (magnesium sulfate), filtered and concentrated in vacuo. Title compound was obtained as yellow oil in 45% yield. MS m/e (M+H)+=213.2.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
260 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
45%

Identifiers

REACTION_CXSMILES
[N:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[C:3]([C:11]2[CH2:16][CH2:15][N:14](C(OC(C)(C)C)=O)[CH2:13][CH:12]=2)[CH:2]=1.[H][H]>[Pd].CO>[NH:14]1[CH2:15][CH2:16][CH:11]([C:3]2[CH:2]=[N:1][C:10]3[C:5]([CH:4]=2)=[CH:6][CH:7]=[CH:8][CH:9]=3)[CH2:12][CH2:13]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Two
Name
Quantity
260 mg
Type
reactant
Smiles
N1=CC(=CC2=CC=CC=C12)C1=CCN(CC1)C(=O)OC(C)(C)C
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
shook at room temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction vessel
CUSTOM
Type
CUSTOM
Details
Reaction
FILTRATION
Type
FILTRATION
Details
Mixture was filtered
CUSTOM
Type
CUSTOM
Details
to removed catalyst
CONCENTRATION
Type
CONCENTRATION
Details
Filtrate was concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
Residue was dissolved in dichloromethane (4 mL)
ADDITION
Type
ADDITION
Details
Trifluoroacetic acid (1 mL) was added to the mixture
CUSTOM
Type
CUSTOM
Details
Reaction
STIRRING
Type
STIRRING
Details
stirred at room temperature for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
Reaction mixture
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
Residue was dissolved in dichloromethane (20 mL)
WASH
Type
WASH
Details
Mixture was washed with aqueous sodium bicarbonate (20 mL)
EXTRACTION
Type
EXTRACTION
Details
Aqueous layer was back extracted with dichloromethane (30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (magnesium sulfate)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
N1CCC(CC1)C=1C=NC2=CC=CC=C2C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 45%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.